molecular formula C17H22F3NO5 B11598555 Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11598555
M. Wt: 377.4 g/mol
InChI Key: MZEDECOGRMFYTA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound that features a trifluoromethyl group, an ethyl ester, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps One common method includes the esterification of 3,3,3-trifluoro-2-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The ester and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
  • Ethyl 2-(4-{ethyl[(butan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Uniqueness

Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity compared to similar compounds.

Properties

Molecular Formula

C17H22F3NO5

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 2-[4-[ethyl(propan-2-yloxycarbonyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C17H22F3NO5/c1-5-21(15(23)26-11(3)4)13-9-7-12(8-10-13)16(24,17(18,19)20)14(22)25-6-2/h7-11,24H,5-6H2,1-4H3

InChI Key

MZEDECOGRMFYTA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)OC(C)C

Origin of Product

United States

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